molecular formula C13H25NO2SSi B11842469 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one CAS No. 91754-73-3

4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one

Cat. No.: B11842469
CAS No.: 91754-73-3
M. Wt: 287.50 g/mol
InChI Key: JBCAGAOZPCGYOD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one typically involves the reaction of 4,4-dimethyl-2-oxazolone with a thiol derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxazolone ring or the thioether linkage.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolone ring or the trimethylsilyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

The compound may be used in biochemical studies to investigate enzyme interactions or as a probe in molecular biology experiments.

Medicine

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-oxazolone
  • 2-(2-(Trimethylsilyl)ethyl)oxazolone
  • 3-(Trimethylsilyl)propyl thioether derivatives

Uniqueness

The presence of both the oxazolone ring and the trimethylsilyl group in 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one makes it unique

Properties

CAS No.

91754-73-3

Molecular Formula

C13H25NO2SSi

Molecular Weight

287.50 g/mol

IUPAC Name

4,4-dimethyl-2-[2-(3-trimethylsilylpropylsulfanyl)ethyl]-1,3-oxazol-5-one

InChI

InChI=1S/C13H25NO2SSi/c1-13(2)12(15)16-11(14-13)7-9-17-8-6-10-18(3,4)5/h6-10H2,1-5H3

InChI Key

JBCAGAOZPCGYOD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)CCSCCC[Si](C)(C)C)C

Origin of Product

United States

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